molecular formula C22H29Cl2N3O8S2 B12342396 4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide

4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B12342396
M. Wt: 598.5 g/mol
InChI Key: YJTSRTXBZYRZCY-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, and sulfonamide

Preparation Methods

The synthesis of 4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: This step involves the reaction of piperazine with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride under basic conditions to form the intermediate piperazine derivative.

    Alkylation: The intermediate is then alkylated with 2-chloroethylamine to introduce the ethyl linker.

    Final coupling: The final step involves coupling the alkylated intermediate with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric site, leading to modulation of the target’s activity. The pathways involved can vary depending on the specific application and target, but common pathways include inhibition of enzyme activity or blocking receptor signaling.

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide include:

    4-chloro-2,5-dimethoxybenzenesulfonamide: This compound shares the sulfonamide and methoxy groups but lacks the piperazine and ethyl linker.

    N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide: Similar structure but without the chloro group.

    4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide: Similar structure but without the methoxy groups.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds.

Properties

Molecular Formula

C22H29Cl2N3O8S2

Molecular Weight

598.5 g/mol

IUPAC Name

4-chloro-N-[2-[4-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C22H29Cl2N3O8S2/c1-32-17-13-21(19(34-3)11-15(17)23)36(28,29)25-5-6-26-7-9-27(10-8-26)37(30,31)22-14-18(33-2)16(24)12-20(22)35-4/h11-14,25H,5-10H2,1-4H3

InChI Key

YJTSRTXBZYRZCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC

Origin of Product

United States

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